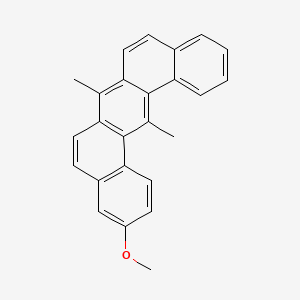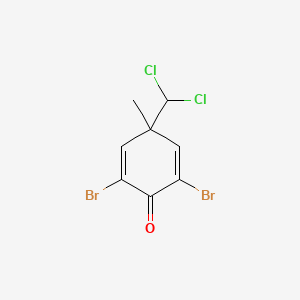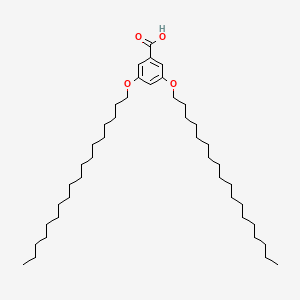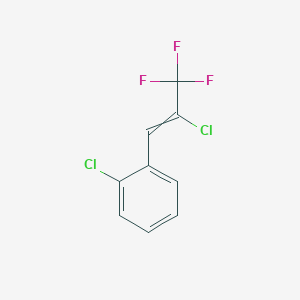
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloro group and a trifluoromethylated propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- typically involves the chlorination of benzene derivatives followed by the introduction of the trifluoromethylated propenyl group. One common method involves the use of chlorinating agents such as chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to introduce the chloro group. The trifluoromethylated propenyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- can undergo electrophilic aromatic substitution reactions, where the chloro group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used for nitration reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro-substituted derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chloro and trifluoromethyl groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
Benzene, 1-chloro-2-(trifluoromethyl)-: This compound has a similar structure but lacks the propenyl group, making it less reactive in certain contexts.
Benzene, 1-chloro-4-(trifluoromethyl)-: Another similar compound with the trifluoromethyl group in a different position, affecting its chemical properties and reactivity.
Benzene, 2-chloro-1,3,5-trimethyl-: This compound has multiple methyl groups, which can influence its steric and electronic properties.
Propiedades
Número CAS |
122246-98-4 |
|---|---|
Fórmula molecular |
C9H5Cl2F3 |
Peso molecular |
241.03 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chloro-3,3,3-trifluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H5Cl2F3/c10-7-4-2-1-3-6(7)5-8(11)9(12,13)14/h1-5H |
Clave InChI |
VRGINYQNPZQUMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



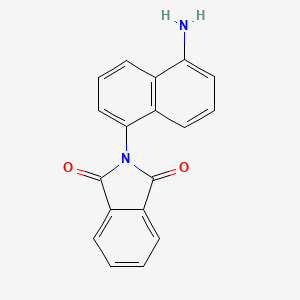
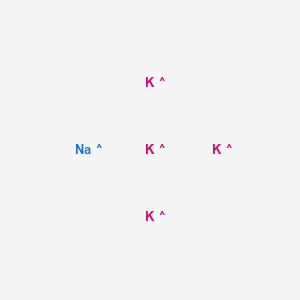
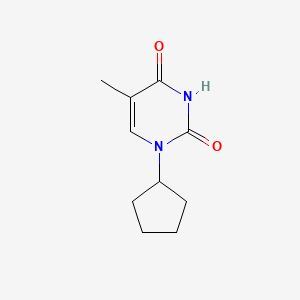
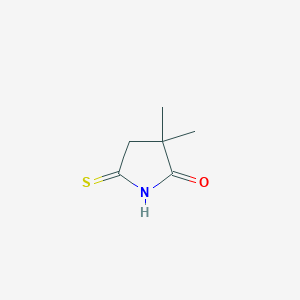
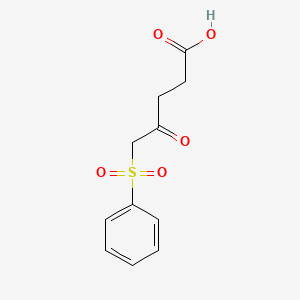

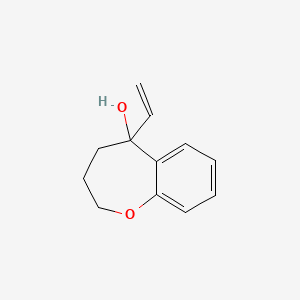

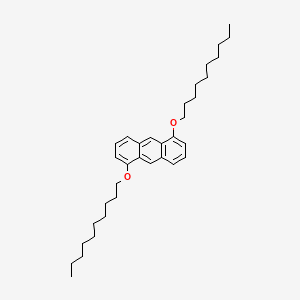
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
